molecular formula C8H7IO3 B185467 3-Iodo-4-methoxybenzoic acid CAS No. 68507-19-7

3-Iodo-4-methoxybenzoic acid

Cat. No.: B185467
CAS No.: 68507-19-7
M. Wt: 278.04 g/mol
InChI Key: HNJSYSWRPCCSQI-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . It is characterized by the presence of an iodine atom at the third position and a methoxy group at the fourth position on a benzoic acid ring. This compound is typically a white to light yellow crystalline powder and is sensitive to light .

Scientific Research Applications

Chemistry:

3-Iodo-4-methoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .

Biology and Medicine:

In biological research, this compound can be used to synthesize radiolabeled molecules for imaging studies. Its derivatives are explored for potential therapeutic applications, including as precursors for drug development .

Industry:

In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It serves as a building block for the synthesis of dyes, pigments, and polymers .

Safety and Hazards

3-Iodo-4-methoxybenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Iodo-4-methoxybenzoic acid can be achieved through various methods. One common approach involves the iodination of 4-methoxybenzoic acid. The reaction typically employs iodine and an oxidizing agent such as potassium iodate or sodium hypochlorite in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale iodination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxybenzoic acid largely depends on its chemical reactivity The iodine atom and methoxy group influence its electrophilic and nucleophilic properties, respectivelyThe methoxy group can undergo oxidation, altering the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Comparison:

3-Iodo-4-methoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups on the benzoic acid ring. This arrangement imparts distinct reactivity and properties compared to its analogs. For instance, 4-Iodo-2-methoxybenzoic acid has the iodine and methoxy groups in different positions, leading to variations in steric and electronic effects. Similarly, 3-Iodo-4-methylbenzoic acid and 2-Iodo-3-methylbenzoic acid differ in the presence of a methyl group instead of a methoxy group, affecting their chemical behavior and applications .

Properties

IUPAC Name

3-iodo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJSYSWRPCCSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347638
Record name 3-Iodo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68507-19-7
Record name 3-Iodo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-methoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

Lithium hydroxide (72 mg, 1.71 mmol) was added to a mixture of methyl 3-iodo-4-methoxybenzoate (100 mg, 0.342 mmol) in 3.0 mL of a 3:1:1 THF-MeOH-water solution at room temperature. The mixture was stirred for eight hours in the dark and than diluted with H2O (2 mL). The solution was acidified to pH=2 by the dropwise addition of concentrated HCl. The solution was extracted twice with EtOAc (10 mL portions) and the combined organic layers dried (Na2SO4), filtered, and concentrated to afford acid 26 (95 mg, 100%) as a yellow solid that was suitable for use without further purification: 1H NMR (400 MHz, DMSO) δ 8.24 (d, J=2.0 Hz, 1H), 7.92 (dd, J=2.0, 8.7 Hz, 1H), 7.07 (d, J=8.7 Hz, 1H), 3.88 (s, 3H).
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a mechanically stirred suspension of p-anisic acid (59.90 g, 394 mmol) and iodine (100.0 g, 394 mmol) in a mixture of 325 mL glacial acetic acid and 60 g conc H2SO4, heated to 45° C. with a water bath, was added dropwise a solution of 40 g conc HNO3 in 60 mL HOAc at such a rate that the temperature was maintained between 40-50° C. (ca. 90 min). After addition, the mixture was stirred for 30 min at 50° C., then diluted with 400 mL H2O, which produced a pink solid. The material was collected on a Büchner funnel, rinsed with 1 L 10% Na2S2O4 and 1 L H2O, then air dried. Recrystallization from 700 mL pyridine/MeOH (1:1) provided colorless plates. The crystals were collected on a Büchner funnel, rinsed with 500 mL MeOH, then allowed to air dry. After drying under high vacuum overnight, 71.4 g (65.2%) of the desired product was obtained; mp 243-244° C. (lit.10 mp 238° C.); 1H NMR (DMSO-d6) δ 3.91 (s, 3 H), 7.00 (d, 1 H, J=8.7 Hz), 7.95 (dd, 1 H, J=8.7, 1.8 Hz), 8.27 (d, 1 H, J=1.8 Hz), 12.89 (br s, 1 H).
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
325 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
65.2%
Customer
Q & A

Q1: What makes 3-iodo-4-methoxybenzoic acid methylester a suitable substrate for Suzuki cross-coupling reactions?

A1: this compound methylester is a valuable substrate in Suzuki cross-coupling reactions due to the presence of the iodine atom. This halogen serves as a good leaving group, allowing for the palladium catalyst to insert and facilitate the coupling reaction with various aryl boronates. [, ]

Q2: What challenges are associated with using sterically hindered aryl boronates in Suzuki reactions with this compound methylester?

A2: The research specifically investigates the effectiveness of Suzuki cross-coupling reactions using sterically hindered aryl boronates with this compound methylester. [, ] The steric hindrance posed by bulky substituents on the aryl boronate can hinder the reaction by making it difficult for the two coupling partners to adopt the necessary transition state for bond formation. This can lead to lower yields and slower reaction rates. The research likely explores reaction conditions and catalyst systems that can overcome these challenges and facilitate the coupling of these challenging substrates.

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